molecular formula C9H8ClNO B115692 2-(Chloromethyl)-6-methyl-1,3-benzoxazole CAS No. 143708-33-2

2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Cat. No. B115692
M. Wt: 181.62 g/mol
InChI Key: XHGXJTDZCATPBF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability would also be studied.


Scientific Research Applications

Partial Agonist Activity in the Gut

Benzoxazole derivatives, including those similar to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, have been investigated for their partial agonist activity on isolated guinea pig ileum. These compounds show promise for the treatment of irritable bowel syndrome without causing constipation (Sato et al., 1998).

DNA Topoisomerase II Inhibitors

Benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This finding points to the potential use of these compounds, including benzoxazoles similar to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, in cancer therapy (Pınar et al., 2004).

Crystallography and DFT Studies

The crystal structures of biologically active benzoxazole derivatives have been determined, providing insights into their chemical reactivity and potential for scientific applications (Glamočlija et al., 2020).

Antimicrobial and Antitumor Activities

Benzoxazole derivatives derived from thymoquinone have exhibited notable antibacterial, antifungal, and antitumor activities. These findings suggest the potential of benzoxazoles in treating various microbial infections and cancers (Glamočlija et al., 2018).

Cytotoxic and Enzyme Inhibitory Activities

New 5,7-dichloro-1,3-benzoxazole derivatives have shown significant antimicrobial and cytotoxic activities, along with strong enzyme inhibitory properties. This research suggests a potential role for these compounds in therapeutic applications (Jayanna et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it.


Future Directions

This involves suggesting further studies that could be done with the compound, such as investigating new synthetic routes, finding new applications, or studying its behavior under different conditions.


properties

IUPAC Name

2-(chloromethyl)-6-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXJTDZCATPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377045
Record name 2-(chloromethyl)-6-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methyl-1,3-benzoxazole

CAS RN

143708-33-2
Record name 2-(Chloromethyl)-6-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-6-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Murrell, PD Teehan, FL Dorman - Chemosphere, 2021 - Elsevier
In many parts of the world, clean water has become increasingly scarce. Irrigation of agricultural land with treated wastewater is commonly used in response to water shortages but there …
Number of citations: 13 www.sciencedirect.com

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